molecular formula C22H24N4O3S2 B2832926 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE CAS No. 894950-54-0

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE

Cat. No.: B2832926
CAS No.: 894950-54-0
M. Wt: 456.58
InChI Key: HOTFDZJIJGQNDC-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-ETHYLPHENYL)ACETAMIDE is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications

Herbicide Design and Acetohydroxyacid Synthase Inhibition

One key application of pyrimidinylthiobenzoates, compounds related to the chemical structure , is in the design of herbicides targeting acetohydroxyacid synthase (AHAS). AHAS catalyzes the first step in branched-chain amino acid biosynthesis, crucial for plant growth. The study by He et al. (2007) introduced a density-functional-theory-based 3D-QSAR model to determine the bioactive conformation of pyrimidinylthiobenzoates for herbicidal activity, revealing insights into the binding mode of these compounds with AHAS. This work highlights the significant potential of such compounds in developing new herbicide formulas with specific molecular interactions He et al., 2007.

Antifolate and Antitumor Agents

Gangjee et al. (2007) described the synthesis and evaluation of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potent dihydrofolate reductase (DHFR) inhibitors with antitumor properties. These compounds, through their interaction with DHFR, exhibit potential as antitumor agents, with certain analogues showing significant inhibition of tumor cell growth in culture Gangjee et al., 2007.

Anticonvulsant Activity

Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. Their study indicates moderate anticonvulsant activity for these compounds, demonstrating a promising avenue for the development of new treatments for epilepsy Severina et al., 2020.

Inhibitors of Thymidylate Synthase and Antibacterial Agents

Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase (TS) with potential as antitumor and antibacterial agents. This research signifies the dual-use of such compounds in treating both cancer and bacterial infections Gangjee et al., 1996.

Binding with Bovine Serum Albumin

Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research contributes to understanding the binding efficiency and mechanism of such compounds with proteins, essential for drug delivery and pharmacokinetics studies Meng et al., 2012.

Properties

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-4-16-6-5-7-17(11-16)25-20(27)13-30-22-24-12-19(21(23)26-22)31(28,29)18-9-8-14(2)15(3)10-18/h5-12H,4,13H2,1-3H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTFDZJIJGQNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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